molecular formula C23H25N5O2 B12157970 N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B12157970
M. Wt: 403.5 g/mol
InChI Key: ZZLKPIPTDLWTML-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound that features both benzimidazole and quinazolinone moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Quinazolinone Synthesis: The quinazolinone ring is often formed by the cyclization of anthranilic acid derivatives with amides or nitriles.

    Linking the Moieties: The final step involves linking the benzimidazole and quinazolinone moieties through an appropriate linker, such as a hexanamide chain. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole and quinazolinone rings can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: N-oxides of benzimidazole and quinazolinone.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of benzimidazole and quinazolinone rings, which are known for their bioactivity.

Medicine

In medicine, the compound could be explored for its potential as an anticancer agent, given that both benzimidazole and quinazolinone derivatives have shown promise in inhibiting cancer cell growth.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function, while the quinazolinone ring may interact with various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole ring instead of a benzimidazole ring and has different biological activities.

    2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl)acetamides: These compounds have a thiazolidinone ring instead of a quinazolinone ring.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to the combination of benzimidazole and quinazolinone rings, which may confer a broader range of biological activities compared to compounds with only one of these moieties.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C23H25N5O2/c29-22(24-14-13-21-26-19-10-5-6-11-20(19)27-21)12-2-1-7-15-28-16-25-18-9-4-3-8-17(18)23(28)30/h3-6,8-11,16H,1-2,7,12-15H2,(H,24,29)(H,26,27)

InChI Key

ZZLKPIPTDLWTML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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